REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:7][CH:8]([CH3:10])C)=[O:6])[CH:2](C)C.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl[C:19]1[C:32]2[C:31](=[O:33])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][C:29]=3Cl)[C:24](=[O:35])[C:23]=2[CH:22]=[CH:21][CH:20]=1>>[O:17]([C:19]1[C:32]2[C:31](=[O:33])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][C:29]=3[O:6][C:5]3[CH:1]=[CH:2][CH:10]=[CH:8][CH:7]=3)[C:24](=[O:35])[C:23]=2[CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
183 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)CC(C)C
|
Name
|
|
Quantity
|
86.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
103.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
DISTILLATION
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Details
|
Distillation of water commences at 155° C
|
Type
|
ADDITION
|
Details
|
67 g of potassium carbonate are added
|
Type
|
TEMPERATURE
|
Details
|
The batch is then heated to 160° C. over 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
to react at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reactor is then closed
|
Type
|
TEMPERATURE
|
Details
|
heated to 175°-176° C.
|
Type
|
WAIT
|
Details
|
kept at this temperature for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30° C.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Type
|
ADDITION
|
Details
|
To the reaction mixture are added 3 ml of 50% sodium hydroxide solution
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)OC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |